N-Benzyl-N-(2-methylpropyl)-1-prop-2-enoylpiperidine-4-carboxamide
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Description
“N-Benzyl-N-(2-methylpropyl)-1-prop-2-enoylpiperidine-4-carboxamide” is a complex organic compound. It contains an amide group (-CONH2), which is a common functional group in organic chemistry. Amides are derived from carboxylic acids and are present in many biological systems and pharmaceuticals .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the piperidine ring, the introduction of the amide group, and the attachment of the benzyl and 2-methylpropyl groups. The exact methods would depend on the specific reactants and conditions used .Molecular Structure Analysis
The molecule contains a piperidine ring, which is a six-membered ring with one nitrogen atom. It also has an amide group attached to the ring, and benzyl and 2-methylpropyl groups attached to the nitrogen atom .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the amide group and the piperidine ring. Amides can participate in a variety of reactions, including hydrolysis and reduction . The piperidine ring can also undergo reactions at the nitrogen atom .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar amide group could enhance its solubility in polar solvents .Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-benzyl-N-(2-methylpropyl)-1-prop-2-enoylpiperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N2O2/c1-4-19(23)21-12-10-18(11-13-21)20(24)22(14-16(2)3)15-17-8-6-5-7-9-17/h4-9,16,18H,1,10-15H2,2-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBXPRMSCEKBSBA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN(CC1=CC=CC=C1)C(=O)C2CCN(CC2)C(=O)C=C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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